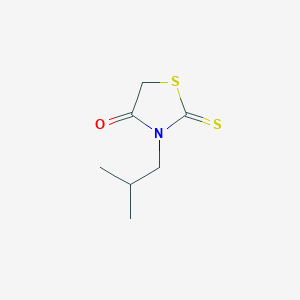

3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpropylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then cyclized with chloroacetic acid to yield the desired thiazolidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidin-4-one have shown promising results in inhibiting the growth of various cancer cell lines. A notable study demonstrated that compounds similar to 3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one exhibited significant cytotoxic effects against leukemia (MOLT-4) and CNS (central nervous system) cancer cell lines, achieving inhibition rates of 84.19% and 72.11%, respectively .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary research indicates that it may possess considerable efficacy against a range of pathogens, including bacteria and fungi. The structural motifs within thiazolidinones are often associated with enhanced antimicrobial properties, making this compound a candidate for further exploration in this area.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested based on its structural similarities to other known anti-inflammatory agents. Further pharmacological evaluations are necessary to establish its mechanisms of action in inflammatory pathways.

Agricultural Applications

1. Fungicidal Activity

The compound has been investigated for its fungicidal properties, particularly as part of formulations aimed at controlling plant pathogens. Research indicates that thiazolidinone derivatives can exhibit fungicidal effects against various plant diseases, offering an alternative to traditional chemical fungicides .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The development of new derivatives through modifications can lead to improved efficacy and safety profiles in therapeutic applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the effects on MOLT-4 leukemia cells | Inhibition rate: 84.19% |

| Antimicrobial Evaluation | Tested against bacterial strains | Significant antimicrobial activity observed |

| Fungicidal Composition Study | Assessed effectiveness against plant pathogens | Demonstrated effective control over specific fungal diseases |

Mécanisme D'action

The mechanism of action of 3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidin-2-one: Another member of the thiazolidinone family with similar biological activities.

Thiazolidin-4-one: A closely related compound with a different substitution pattern on the thiazolidinone ring.

2-Methylthiazolidin-4-one: A structurally similar compound with a methyl group at the 2-position.

Uniqueness

3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes relevant findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazolidinone core with a sulfanylidene group, which plays a crucial role in its biological interactions. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially improving membrane permeability and biological efficacy.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazolidinone derivatives, including this compound.

- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, leading to cell death.

- Efficacy : It has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, related thiazolidinones have exhibited minimum inhibitory concentrations (MIC) ranging from 125 µg/mL to 15.62 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 0.097 | 100 times more potent than Amikacin |

| Escherichia coli | 3.125 | Equivalent to Amikacin |

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied, with promising results for this compound.

- In Vitro Studies : Compounds similar to this derivative have demonstrated significant cytotoxic effects against various cancer cell lines. For example, one study reported an inhibition rate of 84.19% against MOLT-4 leukemia cells .

- Mechanisms : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The structural features of thiazolidinones allow them to interact with cellular targets involved in proliferation and survival pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study comparing various thiazolidinone derivatives found that those with similar structures exhibited enhanced antibacterial properties. For instance, compounds showed MIC values significantly lower than standard antibiotics .

- Anticancer Screening : In a screening conducted by the National Cancer Institute, several thiazolidinone derivatives were tested against multiple cancer cell lines, revealing substantial anticancer activity . The results indicated that modifications in the substituent groups could enhance potency.

- Biofilm Inhibition : Thiazolidinones have also been investigated for their ability to inhibit biofilm formation, which is critical in treating chronic infections resistant to conventional antibiotics .

Propriétés

IUPAC Name |

3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS2/c1-5(2)3-8-6(9)4-11-7(8)10/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYRSVWIWIEBES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CSC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.